Enhanced Lipophilicity of N,N-Diethyl-1-naphthamide Compared to Its Dimethyl Analog
The substitution of methyl with ethyl groups on the amide nitrogen significantly increases the lipophilicity of the molecule, a critical parameter for membrane permeability and target engagement. The experimental LogP value for N,N-diethyl-1-naphthamide is reported as 3.32 . In comparison, the predicted ACD/LogP for the N,N-dimethyl-1-naphthamide analog is 2.40 . This quantifiable difference of 0.92 LogP units translates to an approximate 8-fold increase in partition coefficient, favoring the diethyl derivative for applications requiring enhanced passive diffusion or hydrophobic interactions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.32 (experimental) |
| Comparator Or Baseline | N,N-Dimethyl-1-naphthamide (predicted LogP = 2.40) |
| Quantified Difference | ΔLogP = 0.92 |
| Conditions | N/A (Physicochemical property calculation/comparison) |
Why This Matters
This 0.92 LogP difference is substantial, indicating significantly higher lipophilicity for the diethyl derivative, which is a critical differentiator for scientists procuring compounds for cell-based assays or in vivo studies where membrane permeability is paramount.
